molecular formula C9H17N3 B3072447 4-(1,4-Diazepan-1-YL)butanenitrile CAS No. 1016744-05-0

4-(1,4-Diazepan-1-YL)butanenitrile

Cat. No. B3072447
CAS RN: 1016744-05-0
M. Wt: 167.25 g/mol
InChI Key: KOZGGZGHCFKXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,4-Diazepan-1-YL)butanenitrile is a chemical compound with the molecular formula C9H17N3 and a molecular weight of 167.25 . It is a member of the 1,4-diazepane family .


Synthesis Analysis

The synthesis of 1,4-diazepanes, such as this compound, has been a topic of interest in the scientific community . A common method involves enzymatic intramolecular asymmetric reductive amination . This process uses enantiocomplementary imine reductases (IREDs) to produce chiral 1,4-diazepanes .


Molecular Structure Analysis

The molecular structure of this compound is based on a 1,4-diazepane ring, which is a seven-membered heterocyclic compound with two nitrogen atoms . The butanenitrile group is attached to one of the nitrogen atoms in the ring .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(1,4-Diazepan-1-YL)butanenitrile in lab experiments is its ability to selectively modulate the activity of GABA receptors. This makes it a potentially valuable tool for studying the role of GABA receptors in various physiological processes. However, there are also some limitations to using this compound in lab experiments. These include its potential toxicity and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are a number of future directions for research on 4-(1,4-Diazepan-1-YL)butanenitrile. These include further studies on its mechanism of action and its potential use in the treatment of various neurological disorders. Additionally, there is a need for further research on the toxicity and safety of this compound, as well as its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. It has a range of interesting biochemical and physiological effects, including its ability to modulate the activity of GABA receptors. While there are some limitations to using this compound in lab experiments, it remains a potentially valuable tool for studying the role of GABA receptors in various physiological processes. There are also a number of future directions for research on this compound, including further studies on its mechanism of action and its potential use in the treatment of various neurological disorders.

Scientific Research Applications

4-(1,4-Diazepan-1-YL)butanenitrile has been extensively studied for its potential use in scientific research. It has been found to have a range of interesting biochemical and physiological effects, including its ability to modulate the activity of GABA receptors. This makes it a potentially valuable tool for studying the role of GABA receptors in various physiological processes.

properties

IUPAC Name

4-(1,4-diazepan-1-yl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c10-4-1-2-7-12-8-3-5-11-6-9-12/h11H,1-3,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZGGZGHCFKXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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